
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Scientific Research Applications
Synthetic Applications and Methodologies
- Fluoroalkylative Aryl Migration : Research has demonstrated the synthetic application of fluorinated sulfinate salts in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the utility of such compounds in complex organic synthesis, presenting a novel method for incorporating fluorinated alkyl groups into organic frameworks (Zhengbiao He et al., 2015).
- Cyclopropanation : The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid via rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters showcases another application, emphasizing the role of such compounds in generating structurally complex and functionally rich cyclopropane derivatives (Taku Shibue & Y. Fukuda, 2014).
Antimicrobial and Pharmacological Potential
- Antimicrobial Evaluation : A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications. It highlights the potential pharmacological applications of such compounds, demonstrating promising results against both bacterial and fungal pathogens (E. Darwish et al., 2014).
- Organocatalyzed Cyclopropanation : Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been used as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes, leading to cyclopropane products with high enantiomeric excesses. This demonstrates the catalytic applications of sulfonamide compounds in precise, enantioselective synthesis processes (Antti Hartikka et al., 2007).
Material Science and Engineering
- Proton Exchange Membranes : The synthesis of fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers for use as highly conducting and stable proton exchange membranes in fuel cell applications showcases the utility of such compounds in material science, providing a promising alternative to commercial membranes with excellent chemical, mechanical, thermal, and electrochemical stability (Dong-Hyeon Kim et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physico-chemical properties of thiazoles, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazoles, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, may influence their stability and efficacy .
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c19-15-7-3-1-5-13(15)18-20-17(11-24-18)14-6-2-4-8-16(14)21-25(22,23)12-9-10-12/h1-8,11-12,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLEUUKORXDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)
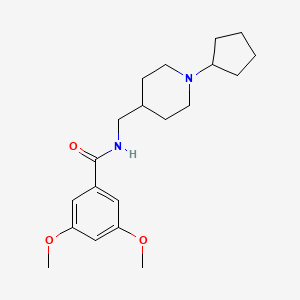

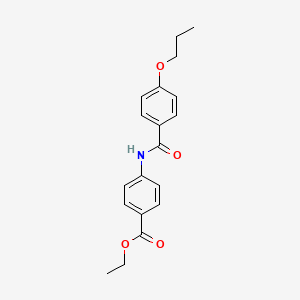
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)
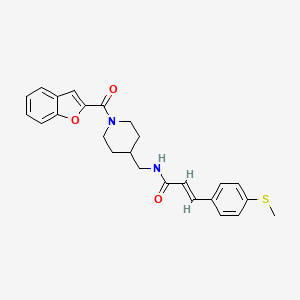
![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)
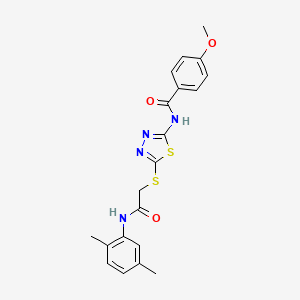
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)

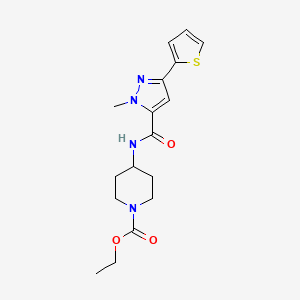
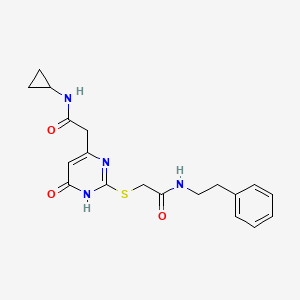
![N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide](/img/structure/B2944634.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)